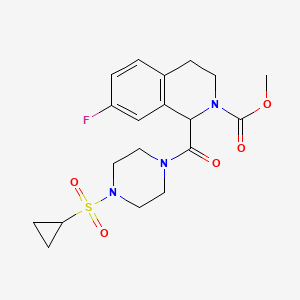
methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H24FN3O5S and its molecular weight is 425.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN3O5S |
| Molecular Weight | 425.48 g/mol |
| Purity | Typically ≥95% |
The structure features a piperazine moiety, which is commonly associated with various pharmacological effects, including antipsychotic and antidepressant properties. The presence of the cyclopropylsulfonyl group and a fluorinated isoquinoline derivative suggests unique biological activities that warrant further investigation.
Antidepressant and Anxiolytic Effects
Preliminary studies indicate that compounds with similar structural characteristics may exhibit significant activity at serotonin (5-HT) and dopamine receptors, influencing neurotransmitter systems involved in mood regulation. For instance, piperazine derivatives have been shown to possess antidepressant-like effects in behavioral tests on animal models. In one study, a related piperazine compound demonstrated anxiolytic-like activity by increasing the time spent in the center of an open field test (OFT), suggesting reduced anxiety levels .
Anti-HIV Activity
Research on related piperazine derivatives has revealed potent anti-HIV-1 activities with IC50 values at nanomolar levels. These findings suggest that this compound may also exhibit similar antiviral properties, potentially serving as a lead compound for developing new anti-HIV therapies .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in signaling pathways. The compound's structural features suggest potential interactions with serotonin receptors, which play critical roles in mood regulation and anxiety .
Study on Behavioral Effects
In a controlled study investigating the behavioral effects of piperazine derivatives, compounds similar to this compound were administered to mice. The results indicated significant reductions in immobility time during forced swim tests (FST) and tail suspension tests (TST), further supporting the antidepressant-like properties attributed to these compounds .
Antiviral Efficacy
Another study focused on the antiviral efficacy of related piperazine compounds against HIV-1 demonstrated that certain analogs exhibited comparable potency to established antiviral drugs while showing improved solubility and bioavailability. This highlights the potential of this compound as a candidate for further development in antiviral therapies .
Eigenschaften
IUPAC Name |
methyl 1-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O5S/c1-28-19(25)23-7-6-13-2-3-14(20)12-16(13)17(23)18(24)21-8-10-22(11-9-21)29(26,27)15-4-5-15/h2-3,12,15,17H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGWEHMRBGPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














